Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride

Stereochemistry Diastereomer Differentiation Chiral Intermediate

Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride (CAS 1638772-09-4) is a chiral piperidine-3-carboxylate building block bearing a hydrochloride salt, with the IUPAC name methyl (3R,5S)-5-methylpiperidine-3-carboxylate hydrochloride. It belongs to the class of 3,5-disubstituted piperidines, which are widely employed as synthetic intermediates in pharmaceutical discovery, particularly for central nervous system (CNS) targets and chiral ligand synthesis.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 1638772-09-4
Cat. No. B2399069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl cis-5-methylpiperidine-3-carboxylate hydrochloride
CAS1638772-09-4
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESCC1CC(CNC1)C(=O)OC.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
InChIKeyJWBUUGGYBZEBNC-HHQFNNIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride (CAS 1638772-09-4): Defined-Stereochemistry Piperidine Intermediate for Chiral Synthesis and CNS Research


Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride (CAS 1638772-09-4) is a chiral piperidine-3-carboxylate building block bearing a hydrochloride salt, with the IUPAC name methyl (3R,5S)-5-methylpiperidine-3-carboxylate hydrochloride . It belongs to the class of 3,5-disubstituted piperidines, which are widely employed as synthetic intermediates in pharmaceutical discovery, particularly for central nervous system (CNS) targets and chiral ligand synthesis [1]. The compound is characterized by defined (3R,5S) cis stereochemistry, a molecular formula of C₈H₁₆ClNO₂, and a molecular weight of 193.67 g/mol .

Why Generic Substitution Fails for Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride: Stereochemistry, Salt Form, and Supply Continuity


Substituting this compound with its trans diastereomer, free base, or non-methylated analog introduces critical stereochemical, physicochemical, and supply-chain risks. The (3R,5S) cis configuration imposes a specific spatial orientation of the 3-carboxylate and 5-methyl groups that cannot be replicated by the (3R,5R) or (3S,5S) trans isomers . Published structure-activity relationship (SAR) data on related piperidine-based monoamine transporter inhibitors demonstrate that cis versus trans ring stereochemistry can invert or profoundly shift pharmacological selectivity profiles [1]. Furthermore, the hydrochloride salt form enhances aqueous solubility and solid-state stability relative to the free base, directly impacting reproducibility in solution-phase reactions and long-term storage . Finally, several trans isomer suppliers have discontinued the product, making the cis-isomer the more reliably procurable stereochemical form for ongoing research programs .

Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride: Quantitative Differentiation Evidence Against Comparator Compounds


Defined (3R,5S) Cis Stereochemistry vs. Trans Diastereomer: Structural Identity Verification

Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride possesses a precisely defined (3R,5S) cis configuration, confirmed by IUPAC name and InChI stereochemical layer (/t6-,7+;/m0./s1) . The trans comparator methyl trans-5-methylpiperidine-3-carboxylate hydrochloride (CAS 1638767-06-2) exists as the (3R,5R) or (3S,5S) enantiomeric pair [1]. In piperidine-based monoamine transporter inhibitors, cis vs. trans ring stereochemistry has been shown to invert pharmacological selectivity: (−)-cis analogues exhibit DAT/NET selectivity, while (+)-cis isomers show SERT or SERT/NET selectivity, with Ki differences exceeding 300-fold between transporters [2]. Using the undesired trans form in a synthetic sequence designed for the cis isomer would produce a diastereomerically distinct product with potentially abolished or unpredictable biological activity.

Stereochemistry Diastereomer Differentiation Chiral Intermediate Piperidine SAR

Purity Grade and Supply Continuity: Cis Isomer at 98% vs. Trans Isomer at 95% and Discontinued Status

The cis isomer (target) is commercially supplied at NLT 98% purity by multiple vendors (Fluorochem, MolCore) . The trans isomer is offered at a lower minimum purity of 95% by MolCore . Critically, CymitQuimica has discontinued its trans isomer product line , signaling constrained manufacturing and commercial viability for the trans diastereomer. The cis isomer maintains active stock across multiple suppliers: Fluorochem reports 5+ units in stock for 100 mg through 1 g pack sizes , and MolCore confirms 2-year storage stability at 20°C .

Purity Comparison Supply Chain Reliability Procurement Decision Diastereomer Availability

Hydrochloride Salt Form Advantages: Solubility, Stability, and Handling vs. Free Base

The hydrochloride salt (target, MW 193.67) is specifically designed to enhance aqueous solubility and solid-state stability compared to the free base methyl 5-methylpiperidine-3-carboxylate (MW 157.21) . The vendor-reported storage condition of 20°C for 2 years indicates robust ambient stability, whereas free base piperidine esters are generally more hygroscopic and susceptible to amine oxidation and ester hydrolysis over time . The LogP of the hydrochloride salt is 0.547 (calculated) , indicating balanced hydrophilic-lipophilic character suitable for both aqueous reaction media and organic-phase extractions in work-up procedures.

Salt Form Selection Aqueous Solubility Solid-State Stability Drug Intermediate Handling

Fraction sp³ (Fsp3) Metric: Suitability for Lead-Like Chemical Space in Drug Discovery

The target compound has a reported Fsp3 value of 0.875 , meaning 87.5% of its carbon atoms are sp³-hybridized. This high three-dimensional saturation is associated with improved clinical success rates in drug discovery campaigns, as higher Fsp3 correlates with reduced aromatic ring count, lower promiscuity, and better physicochemical profiles [1]. In comparison, the non-methylated analog methyl piperidine-3-carboxylate (nipecotic acid methyl ester, C₇H₁₃NO₂) has a lower Fsp3 of 0.857 (6 sp³ carbons / 7 total carbons), and flat aromatic piperidine surrogates have Fsp3 approaching 0 . The additional 5-methyl substituent and the defined cis stereochemistry of the target compound contribute to increased molecular complexity (Fsp3 0.875) relative to simpler piperidine-3-carboxylate scaffolds, making it a more valuable intermediate for generating three-dimensionally complex, patentable lead series.

Fsp3 Drug-Likeness Lead Optimization Molecular Complexity

Optimal Application Scenarios for Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride Based on Quantified Differentiation


Stereospecific Synthesis of CNS-Targeted Chiral Drug Candidates

When a medicinal chemistry program requires a chiral piperidine intermediate with defined (3R,5S) cis stereochemistry for constructing CNS-active compounds—such as monoamine transporter modulators where cis versus trans configuration determines pharmacological selectivity [1]—this compound provides the precise stereochemical identity necessary for SAR reproducibility. The hydrochloride salt form ensures consistent solubility in polar aprotic and protic reaction solvents used in amide coupling, reductive amination, or N-alkylation steps .

Fragment-Based Drug Discovery Requiring High-Fsp3 Building Blocks

For fragment-growing or scaffold-hopping campaigns that prioritize three-dimensional saturation to escape flat aromatic chemical space, this compound's Fsp3 of 0.875 [2] directly aligns with the 'Escape from Flatland' design paradigm. The cis-5-methyl substitution pattern introduces a chiral center that can be elaborated into diverse lead-like chemotypes with improved clinical attrition profiles [2].

Multi-Step Total Synthesis Requiring Reliable Supply of a Non-Discontinued Stereoisomer

Academic and industrial total synthesis groups executing multi-step routes that require a 5-methylpiperidine-3-carboxylate intermediate should select the cis isomer over the trans form based on supply continuity: the trans isomer has been discontinued at a major European supplier , whereas the cis isomer maintains active stock at NLT 98% purity with 2-year shelf stability . This minimizes the risk of mid-project supply interruption and eliminates the need for re-validation of alternative stereochemical forms.

Quote Request

Request a Quote for Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.